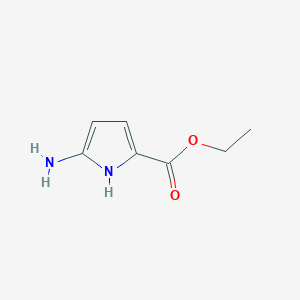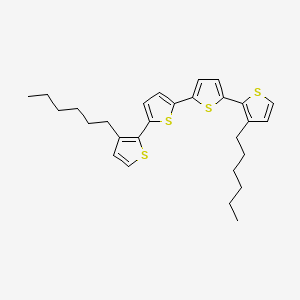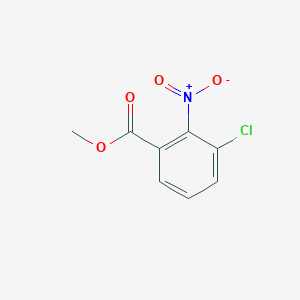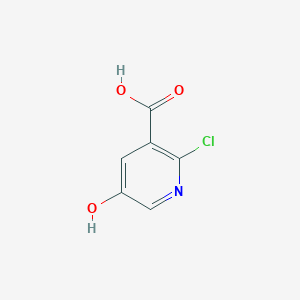
2-Chloro-5-hydroxynicotinic acid
Übersicht
Beschreibung
2-Chloro-5-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It is a derivative of nicotinic acid, also known as niacin, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a hydroxyl group attached at the 2nd and 5th positions, respectively . The average molecular mass is 173.554 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a flash point of 274.4±30.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 70 Å2 .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact
2-Chloro-5-hydroxynicotinic acid has been studied for its biodegradation potential. A study conducted by Tibbles, Müller, and Lingens (1989) found that certain bacteria can use 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. This study sheds light on the environmental impact of chlorinated aromatic compounds and their microbial degradation pathways. The research proposed a degradation pathway for these compounds, which has implications for environmental biotechnology and pollution control (Tibbles, Müller, & Lingens, 1989).
Chemical Synthesis and Structure Analysis
The compound has been involved in the synthesis of various chemical structures. For instance, Hong Gao (2012) synthesized triorganotin compounds using 5-chloro-6-hydroxynicotinic acid. The study provided detailed structural analysis through X-ray diffraction, offering insights into the molecular geometry of these compounds. This research is significant for understanding the properties and potential applications of organotin compounds in various fields, including materials science and organometallic chemistry (Hong Gao, 2012).
Crystallography and Material Science
Research into the crystal structures of compounds related to this compound has been conducted to understand their physical properties and potential applications in material science. Santos et al. (2009) investigated the energetics and crystal structures of various hydroxynicotinic acids, including 5-chloro-6-hydroxynicotinic acid. This study used experimental and computational chemistry techniques, contributing to the knowledge of the structural properties of these compounds and their potential use in designing new materials (Santos et al., 2009).
Applications in Coordination Chemistry
The compound has also found applications in coordination chemistry, where it is used to synthesize various metal complexes. Zhang et al. (2011) conducted a study on the hydrothermal synthesis of a zinc(II) coordination polymer using 5-hydroxynicotinic acid. This research offers insights into the design of metal-organic frameworks (MOFs) and their potential applications in areas like catalysis, gas storage, and separation technologies (Zhang et al., 2011).
Safety and Hazards
The safety information for 2-Chloro-5-hydroxynicotinic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
It is known that niacin, also known as vitamin b3, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is likely to be similar to that of niacin, which can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-hydroxynicotinic acid are likely to be those involving the nicotinamide coenzymes. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .
Result of Action
It is known that niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
It is known that pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinate-nucleotide adenylyltransferase, which are involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). These interactions are crucial for the regulation of NAD+ levels, impacting cellular metabolism and energy production. Additionally, this compound can bind to proteins and other biomolecules, influencing their structural conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzyme active sites, either inhibiting or activating their catalytic functions. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular resilience to stress. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of nicotinic acid. It interacts with enzymes such as nicotinate dehydrogenase and nicotinate hydroxylase, facilitating the conversion of nicotinic acid to its metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters and albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can affect its activity and function, particularly in terms of its interactions with target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. This localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action. Within these compartments, this compound can exert its biochemical effects, modulating enzyme activities and influencing cellular metabolism .
Eigenschaften
IUPAC Name |
2-chloro-5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIASDFNVMJNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514962 | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42959-40-0 | |
| Record name | 2-Chloro-5-hydroxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-5-hydroxynicotinic acid in the synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid?
A1: this compound (9) serves as a key intermediate in one of the synthetic routes for producing 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2). The abstract describes a multi-step synthesis starting from 2-chloro-3-methyl-5-nitropyridine (3), ultimately leading to compound (9). This compound is then further reacted to obtain the final product, 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid (2) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




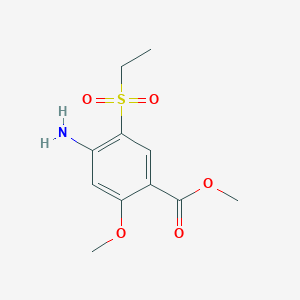
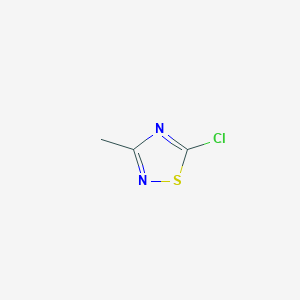
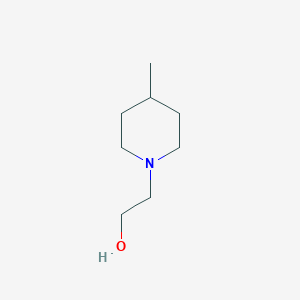
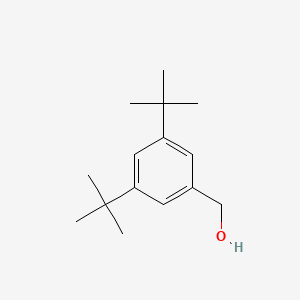

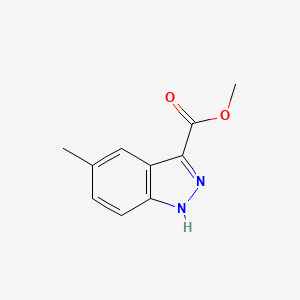
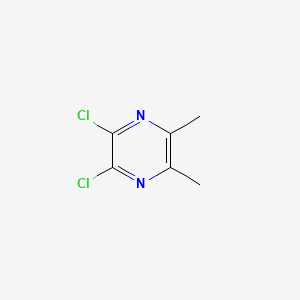
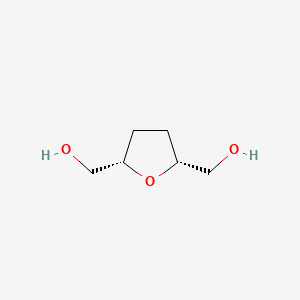
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
